2-Ethyl-4-(trifluoromethyl)quinoline
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Overview
Description
2-Ethyl-4-(trifluoromethyl)quinoline is a fluorinated quinoline derivative known for its unique chemical properties and potential applications in various fields. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and stability, making it a compound of interest in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-(trifluoromethyl)quinoline typically involves the cyclization of appropriate aniline derivatives with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions. This reaction yields 1,4-dihydro-2-trifluoromethyl-4H-quinolinones, which can be further converted into the desired quinoline derivative through bromination and subsequent substitution reactions .
Industrial Production Methods: Industrial production of fluorinated quinolines often employs large-scale cyclization and cycloaddition reactions, as well as direct fluorination techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-(trifluoromethyl)quinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the trifluoromethyl group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like organometallic compounds and halogenating agents are employed in substitution reactions.
Major Products:
Scientific Research Applications
2-Ethyl-4-(trifluoromethyl)quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as protein kinases. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the inhibition of kinase activity and subsequent disruption of cancer cell growth and proliferation . Molecular docking studies and cellular assays have confirmed these interactions, highlighting the compound’s potential as a therapeutic agent .
Comparison with Similar Compounds
4-Trifluoromethyl-2-anilinoquinoline: Known for its anti-cancer properties and kinase inhibition.
Fluoroquinolones: A class of antibiotics with broad-spectrum antibacterial activity.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Uniqueness: 2-Ethyl-4-(trifluoromethyl)quinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both an ethyl and a trifluoromethyl group enhances its stability and activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H10F3N |
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Molecular Weight |
225.21 g/mol |
IUPAC Name |
2-ethyl-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C12H10F3N/c1-2-8-7-10(12(13,14)15)9-5-3-4-6-11(9)16-8/h3-7H,2H2,1H3 |
InChI Key |
SGRWPHBFNOVHEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1)C(F)(F)F |
Origin of Product |
United States |
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